
Dipentyl phosphoramidate
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Overview
Description
Dipentyl phosphoramidate is a useful research compound. Its molecular formula is C10H24NO3P and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling dipentyl phosphoramidate in laboratory settings?
Researchers must prioritize reproductive toxicity risks (H360 hazard classification) and implement strict engineering controls, such as local exhaust ventilation and sealed containers. Personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147), is mandatory. Storage should adhere to cool (2–10°C), dry conditions away from oxidizers .
Q. What experimental techniques are recommended for determining the n-octanol/water partition coefficient (log Pow) of this compound?
The shake-flask method is the gold standard, involving phase separation and quantification via HPLC or UV-Vis spectroscopy. Ensure temperature control (25°C) and validate results with computational models like COSMO-RS for consistency. Published log Pow values (e.g., 4.85) should be cross-referenced with experimental replicates .
Q. How can in vitro assays be designed to assess the endocrine-disrupting potential of this compound?
Use reporter gene assays (e.g., ERα/β luciferase) in human cell lines (MCF-7 or HepG2) to evaluate estrogenic activity. Include dose-response curves (0.1–100 µM) and compare to positive controls (e.g., bisphenol A). Monitor AMPK phosphorylation and SIRT1 suppression as biomarkers of metabolic disruption .
Q. Which chromatographic methods are most effective for analyzing the purity of this compound in synthetic mixtures?
Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) provides optimal resolution. Validate purity against NMR (¹H/³¹P) and mass spectrometry data to confirm absence of hydrolytic byproducts .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the three-dimensional structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths (e.g., P–N = 1.62 Å) and hydrogen-bonding networks (e.g., N–H⋯O). Use SHELXS-2018 for structure refinement and Mercury software for visualizing supramolecular interactions (e.g., C–H⋯π stacking). Crystallize derivatives in tetrahydrofuran/water mixtures to stabilize polymorphic forms .
Q. What methodologies are employed in synthesizing phosphoramidate prodrugs to enhance intracellular delivery of therapeutic agents?
Utilize Staudinger-phosphite reactions to conjugate aryl phosphoramidates to nucleosides (e.g., AZT). Optimize ester substituents (e.g., p-nitrophenyl) for enzymatic cleavage by intracellular kinases. Validate prodrug activation via LC-MS detection of phosphorylated metabolites (e.g., AZT-MP) in TK-deficient cell lines .
Q. How do phosphoramidate modifications influence the membrane permeability and intracellular activation of non-nucleotide inhibitors?
Introduce phosphoramidate diastereomers (e.g., 1-(R/S)-phosphoramidate) to probe Hint1-mediated hydrolysis. Measure permeability using Caco-2 monolayers and PAMPA assays. Correlate cytosolic conversion kinetics (t½ ≈ 20 min) with inhibitory activity via fluorescence polarization assays targeting catalytic domains (e.g., Pin1 isomerase) .
Q. What catalytic strategies enable the stereoselective synthesis of chiral this compound derivatives?
Brønsted acid catalysis (e.g., chiral phosphoric acids) achieves enantiomeric excess (>90%) in halogenative cyclizations. Use X-ray crystallography (e.g., 4ad derivative) to confirm pseudo-axial stereochemistry. Optimize reaction conditions (e.g., –40°C, 4Å molecular sieves) to suppress racemization .
Q. Data Contradiction Resolution
Q. What approaches should researchers take to resolve contradictions in reported reproductive toxicity data for this compound across different model systems?
Conduct comparative studies using standardized OECD guidelines (e.g., TG 414/443) in rodent (e.g., Sprague-Dawley rats) and alternative models (e.g., zebrafish embryos). Control for metabolic differences (e.g., CYP450 activity) and quantify bioaccumulation via GC-MS. Reconcile in vitro (e.g., ERα activation) and in vivo (e.g., reduced ACTH levels) endpoints .
Q. What analytical frameworks are recommended for studying the environmental degradation pathways of this compound in aquatic systems?
Apply LC-QTOF-MS to identify photodegradation products (e.g., CO, CO₂) under simulated sunlight (300–800 nm). Use OECD 309 water-sediment systems to track hydrolysis half-lives (pH 7–9). Model bioaccumulation factors (BCF) using EPI Suite™ and validate with microcosm studies .
Properties
CAS No. |
38775-66-5 |
---|---|
Molecular Formula |
C10H24NO3P |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-[amino(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C10H24NO3P/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3,(H2,11,12) |
InChI Key |
PGAJDELJDOCTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(N)OCCCCC |
Origin of Product |
United States |
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